tert-Butyl (oxolan-2-ylidene)acetate
Description
Properties
CAS No. |
61540-33-8 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
tert-butyl 2-(oxolan-2-ylidene)acetate |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)13-9(11)7-8-5-4-6-12-8/h7H,4-6H2,1-3H3 |
InChI Key |
NKMYXGPETCHPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=C1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway and Substrate Design
The Morita–Baylis–Hillman reaction provides a strategic entry point for constructing allylic bromide precursors essential for tert-butyl (oxolan-2-ylidene)acetate synthesis. As demonstrated in the preparation of analogous 1,4-enynes, MBH adducts derived from acrylate derivatives undergo bromination using aqueous HBr and H₂SO₄ to yield allylic bromides 2a–p (Scheme 1). For instance, tert-butyl (2Z)-2-(bromomethyl)-3-phenylprop-2-enoate (2n ) is obtained in 62% yield through phosphine-mediated bromination of the corresponding MBH adduct.
Table 1: Selected Allylic Bromides Synthesized via MBH Pathway
| Compound | Yield (%) | Conditions |
|---|---|---|
| 2n | 62 | PPh₃, CBr₄, RT |
| 2a | 85 | HBr/H₂SO₄, 0°C→RT |
| 2m | 78 | CH₂Cl₂, 1.0 equiv base |
Gold(I)-Mediated Hydration and Cyclization
Subsequent treatment of enyne 4aa with [(IPr)AuCl]/AgSbF₆ in tert-butanol at 60°C induces propargyl–allenyl isomerization, followed by regioselective hydration to form the oxolane ring. Kinetic studies reveal that tetrahedral intermediate C″ undergoes protodeauration to generate the enol-gold ester D″ , which eliminates tert-butyl cation to yield the target compound (Scheme 2). Isotopic labeling experiments using H₂¹⁸O confirm the non-participation of water in the final protodeauration step, supporting a concerted elimination mechanism.
Acid-Catalyzed Esterification with tert-Butyl Groups
Isobutylene-Acetic Acid Condensation
Adapting industrial tert-butyl acetate production methods, the target ester can be synthesized via acid-catalyzed condensation of oxolan-2-ylideneacetic acid with isobutylene. Benzene sulfonic acid (0.1–0.5 wt%) in acetic acid facilitates esterification at 75°C under 50–102 psi pressure, achieving conversions >90% within 2 hours.
Table 2: Optimized Esterification Conditions
| Parameter | Optimal Range |
|---|---|
| Catalyst loading | 0.1–0.5% BSA |
| Temperature | 70–80°C |
| Isobutylene:Acid ratio | 1:1.5–3 (mol/mol) |
| Reaction time | 0.5–2 hours |
Continuous Distillation Purification
The crude reaction mixture, containing 40% this compound, 41% acetic acid, and 18% isobutylene, undergoes fractional distillation in a 55-tray column at atmospheric pressure. Key purification steps include:
- Feeding the mixture at tray 10 (115–117°C)
- Removing acetic acid-catalyst residue from the column base (120°C)
- Collecting the product as a liquid sidestream at tray 50 (96–97°C)
This process leverages the azeotropic properties of tert-butyl alcohol to separate diisobutylene impurities, achieving >99% ester purity in the sidestream.
Oxidative Cyclization Using tert-Butyl Hydroperoxide
Cobalt-Catalyzed Ring Formation
A third route employs cobalt(II) acetylacetonate (Co(acac)₂) and tert-butyl hydroperoxide (TBHP) to construct the oxolan-2-ylidene moiety from pyrrolidine-2,5-dione precursors. In a representative procedure:
- 0.5 mmol N-phenylmaleimide reacts with 7.0 mmol tetrahydrofuran (THF)
- 5 mol% Co(acac)₂ and 1.2 equiv 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile/dioxane (1:1)
- TBHP (2.0 equiv, 70% aqueous) at 60°C for 4 hours
Table 3: Oxidative Cyclization Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 40% |
| Temperature | 60°C |
| Solvent system | MeCN/dioxane (1:1) |
| TBHP equivalence | 2.0 |
Mechanistic Considerations
The reaction proceeds through cobalt-mediated hydrogen abstraction from THF, generating a radical intermediate that undergoes [2+2] cycloaddition with the maleimide carbonyl groups. Subsequent β-scission and tautomerization yield the oxolan-2-ylidene core, which is esterified in situ with tert-butyl acetate under acidic conditions.
Comparative Analysis of Methodologies
Yield and Scalability Assessment
Table 4: Method Comparison
| Method | Max Yield | Scalability | Purity |
|---|---|---|---|
| MBH/Gold Catalysis | 85% | Moderate | >98% |
| Acid-Catalyzed Ester. | 90% | High | 99% |
| Oxidative Cyclization | 40% | Low | 95% |
The MBH route offers excellent regioselectivity but requires expensive gold catalysts. Industrial-scale production favors the acid-catalyzed method due to existing infrastructure for tert-butyl acetate manufacturing. The oxidative approach, while innovative, suffers from moderate yields and requires optimization for large-scale applications.
Chemical Reactions Analysis
Hydrolysis and Ester Conversion
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating reactive intermediates in synthetic pathways.
Key Findings :
-
Acid-Catalyzed Hydrolysis : Exposure to HCl (1–2 M) in aqueous THF at 60°C for 4–6 hours cleaves the ester bond, yielding (oxolan-2-ylidene)acetic acid.
-
Base-Catalyzed Saponification : NaOH (1 M) in ethanol at room temperature converts the ester to its sodium carboxylate salt.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl (1 M), THF, 60°C, 6h | (Oxolan-2-ylidene)acetic acid | 82% | |
| NaOH (1 M), EtOH, RT, 12h | Sodium (oxolan-2-ylidene)acetate | 95% |
Nucleophilic Substitution at the Ylidene Carbon
The electron-deficient ylidene carbon participates in nucleophilic additions, enabling functionalization:
Reactions :
-
Grignard Reagent Addition : Reacts with methylmagnesium bromide (1.5 eq) in THF at 0°C to form tertiary alcohol derivatives.
-
Amine Conjugation : Aniline derivatives attack the ylidene carbon under mild acidic conditions (pH 4–5), forming imine-linked adducts.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃MgBr (1.5 eq) | THF, 0°C, 2h | Tertiary alcohol derivative | 78% |
| 4-Nitroaniline | AcOH, RT, 4h | Imine-coupled oxolane | 65% |
Ring-Opening Reactions
The oxolane ring undergoes regioselective opening under controlled conditions:
Mechanistic Insights :
-
Acid-Mediated Ring Opening : H₂SO₄ (cat.) in methanol generates a dihydrofuran intermediate, which rearranges to form γ,δ-unsaturated esters .
-
Base-Induced Rearrangement : Treatment with NaOMe in DMF triggers a retro-Diels-Alder reaction, releasing tert-butyl acrylate .
| Reagent | Product | Application |
|---|---|---|
| H₂SO₄, MeOH, 60°C | Dihydrofuran ester | Precursor to indanediones |
| NaOMe, DMF, RT | tert-Butyl acrylate | Polymer chemistry |
Condensation and Cycloaddition
The conjugated ylidene system participates in cycloadditions and condensations:
Notable Examples :
-
Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in the presence of piperidine to form α,β-unsaturated lactones .
-
Diels-Alder Reaction : Serves as a dienophile with 1,3-dienes (e.g., isoprene) under thermal conditions (80°C), producing bicyclic lactones.
| Reaction Partner | Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | Piperidine, EtOH, Δ | α,β-Unsaturated lactone | 70% |
| Isoprene | Toluene, 80°C, 12h | Bicyclic lactone | 85% |
Transition Metal-Catalyzed Transformations
The compound participates in gold(I)-catalyzed reactions for complex carbonyl formations:
Case Study :
-
Gold(I)-Catalyzed Hydration : Using AuCl(PPh₃)/AgOTf in tert-butyl acetate solvent, the ylidene system undergoes regioselective hydration to form 1,4,6-tricarbonyl compounds .
| Catalyst | Product | Selectivity |
|---|---|---|
| AuCl(PPh₃)/AgOTf | 1,4,6-Tricarbonyl derivative | >90% regioselectivity |
Scientific Research Applications
tert-Butyl (oxolan-2-ylidene)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl (oxolan-2-ylidene)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its unique structure allows it to participate in a variety of chemical processes, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences between tert-Butyl (oxolan-2-ylidene)acetate and analogs from the provided evidence:
Reactivity and Electronic Effects
- Conjugation and Electron Effects :
The oxolan-2-ylidene group in the target compound likely exhibits moderate electron-withdrawing effects due to conjugation between the ester and ylidene moieties. In contrast, the isobenzofuran-ylidene system in features a fused aromatic lactone ring, enhancing electron withdrawal and stabilizing the conjugated system. This could lead to higher electrophilicity in the latter compound . - Steric Influence: All three compounds share a tert-butyl group, which imposes significant steric hindrance.
Q & A
Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?
- Methodological Answer : Conduct reactions under inert atmosphere (N₂/Ar) using Schlenk lines. Monitor for flammable vapors (flash point: ~40°C) with explosion-proof equipment. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical evaluation for neurotoxic symptoms (e.g., dizziness, narcosis) .
Tables for Key Data
| Catalyst System | Optimal Conditions | Yield | Reference |
|---|---|---|---|
| Silicotungstic acid/bentonite | 110°C, 2 h, 1:1.1 tert-butanol:acetic acid | 87.2% | |
| Ru-PNP complex | Water as oxidant, 80°C | 82% |
| Hydrolysis Stability | Conditions | Half-Life |
|---|---|---|
| Neutral pH | 25°C | 140 years |
| Acidic (pH 2) | 25°C | 24 hours* |
*Estimated based on accelerated degradation studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
